Des-Gln14-ghrelin is a peptide derived from the ghrelin family, specifically identified in the stomachs of rats. It is a 27-amino acid peptide that differs from ghrelin by the absence of one glutamine residue at position 14. The primary source of des-Gln14-ghrelin is the stomach, where it is produced through an alternative splicing mechanism from the proghrelin gene, alongside its more prevalent counterpart, ghrelin. Both peptides share a common post-translational modification: n-octanoylation at the serine-3 position, which is crucial for their biological activity .
The synthesis of des-Gln14-ghrelin involves several steps of purification from rat gastric extracts. Initially, ghrelin and des-Gln14-ghrelin are separated using chromatographic techniques, including gel filtration and ion-exchange high-performance liquid chromatography (HPLC). The final purification step typically employs reverse-phase HPLC to isolate the active peptides .
The production of des-Gln14-ghrelin arises from alternative mRNA splicing of the proghrelin gene. This process generates different isoforms, including those coding for both ghrelin and des-Gln14-ghrelin, with the latter being present in lower concentrations in the stomach .
The molecular structure of des-Gln14-ghrelin is characterized by its sequence of 27 amino acids, which is identical to that of ghrelin except for the deletion of glutamine at position 14. The peptide retains its n-octanoyl modification at serine-3, which is critical for its biological function. The structural formula can be represented as follows:
This modification enhances its hydrophobicity and receptor binding affinity .
Des-Gln14-ghrelin participates in several biochemical reactions primarily related to its role as a growth hormone secretagogue. Upon binding to growth hormone secretagogue receptors (GHS-R), it activates intracellular signaling pathways that lead to increased intracellular calcium levels and subsequent stimulation of growth hormone release from pituitary cells .
The activation mechanism involves phospholipase C signaling pathways, which trigger inositol phosphate turnover and protein kinase C activation, culminating in physiological responses such as increased growth hormone secretion .
The mechanism of action for des-Gln14-ghrelin primarily revolves around its interaction with GHS-R. Upon binding to this receptor, des-Gln14-ghrelin initiates a cascade of intracellular events:
This process highlights the potency of des-Gln14-ghrelin in modulating endocrine functions related to growth hormone regulation .
Des-Gln14-ghrelin exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and potential therapeutic applications .
Des-Gln14-ghrelin has several important scientific applications:
The characterization of des-Gln14-Ghrelin emerged from efforts to understand growth hormone (GH) regulation. Following the 1999 discovery of canonical ghrelin by Kojima et al., researchers sought additional endogenous ligands for the growth hormone secretagogue receptor (GHSR). In 2000, Hosoda and colleagues purified a novel peptide from rat stomach extracts using reverse-phase high-performance liquid chromatography (HPLC) coupled with a calcium mobilization assay in CHO cells expressing GHSR1a. This 27-amino acid peptide, identical to full-length ghrelin (28 amino acids) except for the deletion of glutamine at position 14, was named des-Gln14-Ghrelin. Crucially, it retained the essential n-octanoyl modification at Ser³ and demonstrated potent GH-releasing activity in vivo [3] [6]. This discovery established des-Gln14-Ghrelin as the second endogenous ligand for GHSR, challenging the initial assumption of a single endogenous regulator. Its identification relied on detecting receptor-mediated calcium flux (EC₅₀ = 2.4 nM), comparable to canonical ghrelin, confirming its biological significance beyond an artifact of purification [8] [10].
Table 1: Key Events in the Discovery of des-Gln14-Ghrelin
Year | Event | Significance |
---|---|---|
1996 | Cloning of Growth Hormone Secretagogue Receptor (GHSR) | Enabled targeted search for endogenous ligands using receptor activation assays. |
1999 | Isolation and characterization of canonical ghrelin (28-amino acid form) | Identified first endogenous ligand for GHSR from stomach extracts. |
2000 | Purification of des-Gln14-Ghrelin from rat stomach | Discovered second endogenous GHSR ligand via alternative splicing; confirmed GH-releasing activity. |
Des-Gln14-Ghrelin production results from alternative mRNA splicing of the ghrelin gene (GHRL). In rats, exon skipping generates an mRNA transcript missing the codon corresponding to Gln¹⁴ in the precursor sequence. This splicing event produces a 116-amino acid prepropeptide (versus 117 for canonical ghrelin), ultimately yielding the mature 27-amino acid peptide after enzymatic processing and Ser³ octanoylation [3] [6]. Genomic analyses reveal this mechanism is evolutionarily conserved, though its functional impact varies:
The conservation of ghrelin gene splicing implies a fundamental regulatory advantage, allowing tissue-specific or developmental stage-dependent production of functionally distinct peptides from a single genetic locus. However, receptor binding studies indicate des-Gln14-ghrelin activity may be species-restricted; rat des-Gln14-ghrelin shows minimal activity on human GHSR1a, underscoring the importance of species context in functional studies [8] [10].
Table 2: Evolutionary Conservation of Ghrelin Splice Variants
**Species | Splice Variant | Key Feature | Functional Significance |
---|---|---|---|
Rat (Rattus norvegicus) | des-Gln14-Ghrelin | Deletion of Gln¹⁴; 27-amino acids | Second endogenous GHSR ligand; GH release. |
Human (Homo sapiens) | In2-c-Ghrelin | Exon 3 deletion; lacks obestatin sequence | Insulin-regulated; function under investigation. |
Human (Homo sapiens) | Intron 1-retained Ghrelin | Truncated C-terminus | Undetermined biological activity. |
Zebrafish (Danio rerio) | Multiple splice forms | Sequence variations in ghrelin domain | Conservation suggests functional importance. |
Des-Gln14-Ghrelin and canonical ghrelin (Ghrelin(1-28)) share core structural and functional attributes but exhibit critical distinctions:
Structural Properties:Both peptides require Ser³ octanoylation for high-affinity GHSR1a binding and activation. The deletion of Gln¹⁴ in the rat isoform subtly alters the peptide's tertiary structure without disrupting the critical N-terminal "active core" (GSSFL). This structural change may influence stability, receptor interaction kinetics, or susceptibility to proteases compared to the full-length peptide [3] [6].
Receptor Binding and Signaling:Binding Affinity: Radioligand displacement assays show des-Gln14-Ghrelin binds rat GHSR1a with affinity comparable to Ghrelin(1-28) (Kᵢ in low nM range) [3] [10].Signaling Potency: Both peptides trigger intracellular Ca²⁺ release via Gαq/11 coupling with similar efficacy (EC₅₀ ~2-3 nM). Des-Gln14-Ghrelin administration in vivo (IV) potently stimulates GH secretion in rats, though direct comparative potency studies with Ghrelin(1-28) are limited [8] [10].
Biosynthesis and Tissue Distribution:Alternative Splicing: Des-Gln14-Ghrelin derives from specific mRNA splicing, not post-translational processing of Ghrelin(1-28). This implies independent transcriptional regulation [3] [6].Abundance: Des-Gln14-Ghrelin is significantly less abundant in rat stomach (~10-30% of total ghrelin immunoreactivity) than canonical ghrelin. Its relative concentration in extra-gastric tissues (e.g., hypothalamus, pancreas) is poorly characterized but likely minor [4] [6].Human Context: Humans produce minor amounts of des-Gln14-ghrelin, but major alternative ghrelin gene products (e.g., In2-c-ghrelin) lack the Gln¹⁴ deletion and may not encode functional ghrelin peptides, suggesting a more prominent role for alternative splicing in generating functional diversity in rodents [5] [9].
Functional Implications:The co-existence of two active ligands (Ghrelin(1-28) and des-Gln14-Ghrelin) for the same receptor suggests potential for signaling modulation. Possible roles include:
Table 3: Comparative Profile of Rat des-Gln14-Ghrelin vs. Canonical Ghrelin(1-28)
Property | des-Gln14-Ghrelin (rat) | Canonical Ghrelin (1-28) (rat) | Notes |
---|---|---|---|
Amino Acid Length | 27 | 28 | Deletion of Gln¹⁴ in des-Gln14 form. |
Essential Modification | n-Octanoyl at Ser³ | n-Octanoyl at Ser³ | Identical; absolute requirement for GHSR1a activation. |
GHSR1a Binding (Rat) | High affinity (Kᵢ ~ nM range) | High affinity (Kᵢ ~ nM range) | Comparable affinity based on displacement assays. |
Signaling (Ca²⁺ flux) | EC₅₀ = 2.4 nM (CHO-GHSR62 cells) | EC₅₀ ≈ 1-3 nM | Similar potency in vitro. |
GH Release (in vivo) | Potent stimulation (IV bolus) | Potent stimulation (IV bolus) | Both elicit strong, dose-dependent GH secretion. |
Primary Biosynthesis | Alternative splicing of GHRL mRNA | Standard processing of preproghrelin | Independent transcriptional regulation. |
Relative Abundance (Stomach) | ~10-30% of total ghrelin immunoreactivity | ~70-90% of total ghrelin immunoreactivity | des-Gln14 is a significant minor isoform. |
Cross-Species Activity | Minimal activity on human GHSR1a | Active on human GHSR1a | Highlights species-specific pharmacology. |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7